
Isodihydroauroglaucin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodihydroauroglaucin is an organic compound known for its bioactive properties. It is a phenolic compound that has been identified in various fermented foods and is produced by certain filamentous fungi, such as Eurotium herbariorum . This compound has garnered attention due to its antioxidant and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodihydroauroglaucin can be synthesized through the cultivation of specific fungi. For instance, Eurotium herbariorum can be cultured in a medium to produce this compound. The fungi are typically grown in a controlled environment, such as M40Y medium, at a temperature of 30°C for about seven days .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes. The fungi are cultivated in bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Isodihydroauroglaucin undergoes various chemical reactions, including oxidation and reduction. It has been shown to exhibit significant radical scavenging activity, indicating its involvement in redox reactions .
Common Reagents and Conditions: The compound reacts with common oxidizing agents and can be reduced under specific conditions. For example, it shows antibacterial activity against Gram-positive bacteria, which suggests its interaction with bacterial cell components .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives.
Scientific Research Applications
Isodihydroauroglaucin has a wide range of applications in scientific research:
Mechanism of Action
Isodihydroauroglaucin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is a key factor in its antibacterial and antitumor activities. The compound interacts with cellular components, disrupting bacterial cell walls and inhibiting tumor cell proliferation .
Comparison with Similar Compounds
Isodihydroauroglaucin is part of a family of phenolic compounds that include:
- Auroglaucin
- Dihydroauroglaucin
- Tetrahydroauroglaucin
- Flavoglaucin
Compared to these compounds, this compound exhibits unique properties such as higher radical scavenging activity and significant antibacterial effects . This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
74886-31-0 |
|---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[(3E,5E)-hepta-3,5-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-7,10,12-13,21-22H,8-9,11H2,1-3H3/b5-4+,7-6+ |
InChI Key |
ZNSOEVHEUKFQSM-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/CCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Canonical SMILES |
CC=CC=CCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


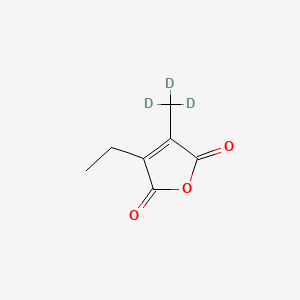
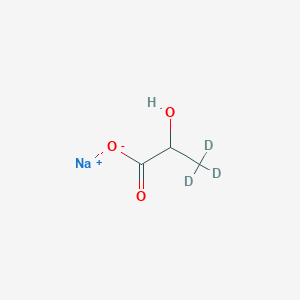
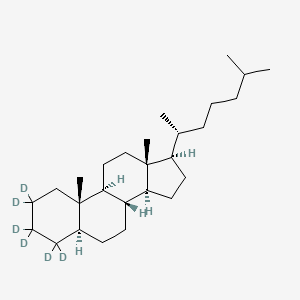
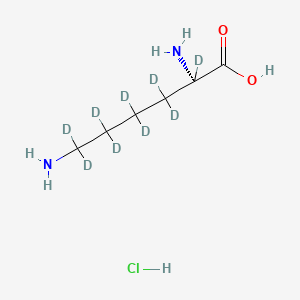
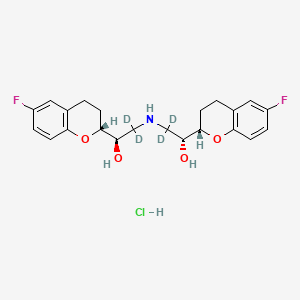
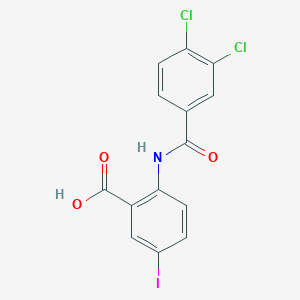

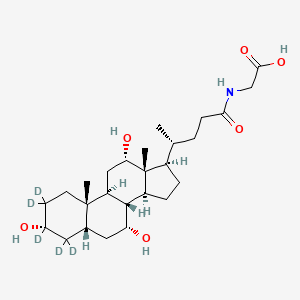

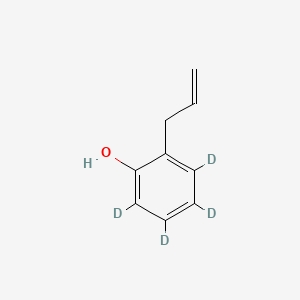
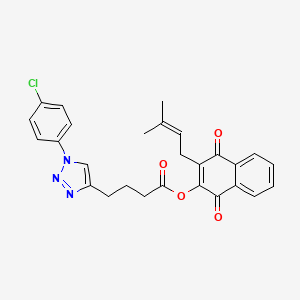
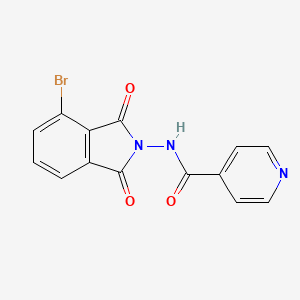
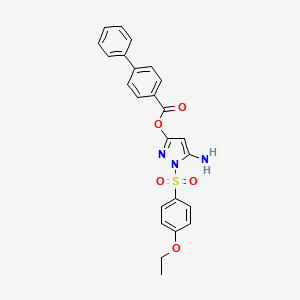
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
